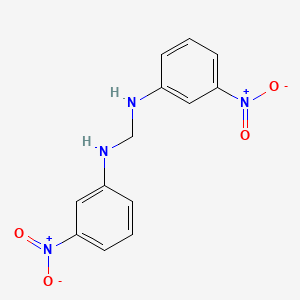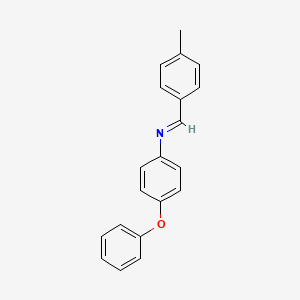
N-(4-methylbenzylidene)-4-phenoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylbenzylidene)-4-phenoxyaniline: is a Schiff base compound, which is a class of organic compounds typically formed by the condensation of a primary amine with an aldehyde or ketone. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by the presence of a phenoxy group and a methylbenzylidene group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylbenzylidene)-4-phenoxyaniline typically involves the condensation reaction between 4-methylbenzaldehyde and 4-phenoxyaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions: N-(4-methylbenzylidene)-4-phenoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The phenoxy and methylbenzylidene groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used to introduce new functional groups into the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction can regenerate the starting materials.
科学研究应用
N-(4-methylbenzylidene)-4-phenoxyaniline has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with various transition metals. These complexes have been studied for their catalytic and electronic properties.
Biology: The compound has shown potential as an antimicrobial and antifungal agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains.
Medicine: Research has explored its potential as an antioxidant and anti-inflammatory agent. It has also been investigated for its cytotoxic effects on cancer cells.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
作用机制
The mechanism of action of N-(4-methylbenzylidene)-4-phenoxyaniline involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. For example, the compound’s antimicrobial activity is attributed to its ability to disrupt the cell membranes of bacteria and fungi. Its antioxidant properties are linked to its ability to scavenge free radicals and prevent oxidative damage.
相似化合物的比较
- N-(4-methoxybenzylidene)-4-phenoxyaniline
- N-(4-chlorobenzylidene)-4-phenoxyaniline
- N-(4-nitrobenzylidene)-4-phenoxyaniline
Comparison: N-(4-methylbenzylidene)-4-phenoxyaniline is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. Compared to N-(4-methoxybenzylidene)-4-phenoxyaniline, the methyl group provides different electronic effects, potentially altering the compound’s interaction with metal ions and biological targets. Similarly, the presence of different substituents in N-(4-chlorobenzylidene)-4-phenoxyaniline and N-(4-nitrobenzylidene)-4-phenoxyaniline can lead to variations in their chemical and biological properties.
属性
CAS 编号 |
54758-50-8 |
|---|---|
分子式 |
C20H17NO |
分子量 |
287.4 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)-N-(4-phenoxyphenyl)methanimine |
InChI |
InChI=1S/C20H17NO/c1-16-7-9-17(10-8-16)15-21-18-11-13-20(14-12-18)22-19-5-3-2-4-6-19/h2-15H,1H3 |
InChI 键 |
KGBAXAMKIKJYJV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


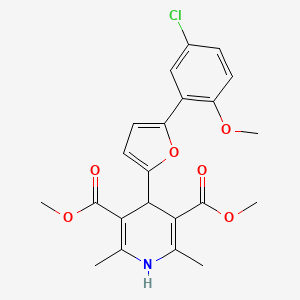
![2-[(Methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B15076030.png)


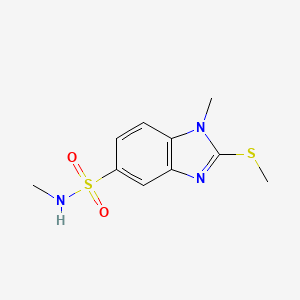

![N1-(2-Fluoro-11H-indeno[1,2-b]quinolin-10-yl)-N2,N2-dimethylethane-1,2-diamine](/img/structure/B15076055.png)
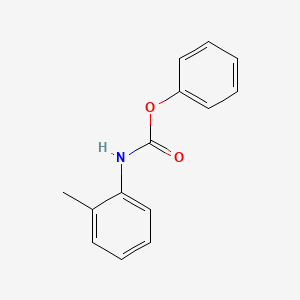


![5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15076096.png)

![8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B15076114.png)
